2,4,6-Trimethyl-3-hydroxypyridine 2,4,6-Trimethyl-3-hydroxypyridine
Brand Name: Vulcanchem
CAS No.: 1123-65-5
VCID: VC21305690
InChI: InChI=1S/C8H11NO/c1-5-4-6(2)9-7(3)8(5)10/h4,10H,1-3H3
SMILES: CC1=CC(=NC(=C1O)C)C
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol

2,4,6-Trimethyl-3-hydroxypyridine

CAS No.: 1123-65-5

Cat. No.: VC21305690

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Trimethyl-3-hydroxypyridine - 1123-65-5

Specification

CAS No. 1123-65-5
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
IUPAC Name 2,4,6-trimethylpyridin-3-ol
Standard InChI InChI=1S/C8H11NO/c1-5-4-6(2)9-7(3)8(5)10/h4,10H,1-3H3
Standard InChI Key GWDFAODRANMDFE-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=C1O)C)C
Canonical SMILES CC1=CC(=NC(=C1O)C)C

Introduction

Structural and Molecular Characteristics

2,4,6-Trimethyl-3-hydroxypyridine belongs to the pyridinol family, a class of compounds where a hydroxyl group replaces one hydrogen atom on the pyridine ring. The substitution pattern of the methyl groups creates steric and electronic effects that influence its tautomeric equilibrium and solubility. The compound’s structure has been confirmed via X-ray crystallography and computational modeling, revealing a planar pyridine ring with bond angles consistent with aromaticity .

Table 1: Physical Properties of 2,4,6-Trimethyl-3-hydroxypyridine

PropertyValueSource
Molecular FormulaC₈H₁₁NO
Molar Mass (g/mol)137.18
Density (g/cm³)1.055 ± 0.06 (Predicted)
Melting Point (°C)137
Boiling Point (°C)291.2 ± 35.0 (Predicted)
pKa11.06 ± 0.10 (Predicted)
Refractive Index1.4959 (25 °C, for 2,4,6-trimethylpyridine)

The predicted pKa of 11.06 suggests weak acidity, comparable to phenolic compounds, which enables participation in hydrogen bonding and salt formation under alkaline conditions . Spectroscopic studies, including near-edge X-ray absorption fine structure (NEXAFS), have shown that the hydroxyl group’s position significantly affects the electronic distribution, with enhanced charge localization at the nitrogen site in the deprotonated form .

Synthesis and Purification Methods

Industrial-Scale Preparation

A patented method (CN102372667A) outlines the synthesis of 2,4,6-trimethylpyridine precursors, which are subsequently functionalized to yield the hydroxypyridine derivative. The process involves:

  • Raw Material Mixing: Combining 2,4,6-trimethylpyridine, industrial ethanol, and concentrated sulfuric acid under controlled stoichiometry .

  • Crystallization: Cooling the reaction mixture to induce crystallization, followed by filtration to isolate the crude product.

  • Recrystallization: Dissolving the crude material in ethanol-water mixtures at 60–70°C and cooling to 0–5°C to remove impurities such as unreacted starting materials and byproducts .

  • Final Purification: Washing with alkaline solutions (e.g., sodium hydroxide) to neutralize residual acids, yielding a product with >99% purity .

Laboratory-Scale Synthesis

Alternative routes include:

  • Aryl Bromide Conversion: Reacting 3-bromo-2,4,6-trimethylpyridine with hydroxylating agents at low temperatures (-78°C) to preserve the hydroxyl group’s integrity .

  • Baeyer-Villiger Oxidation: Employing ketone precursors in a multi-step sequence involving oxidation and ring rearrangement, though this method is less efficient for large-scale production .

Chemical Reactivity and Stability

Tautomerism and Solvent Effects

The compound exists in equilibrium between its enol (3-hydroxypyridine) and keto (pyridone) forms. In aqueous solutions, hydrogen bonding stabilizes the keto tautomer, as demonstrated by NEXAFS studies . The methyl groups introduce steric hindrance, reducing water accessibility to the hydroxyl oxygen and shifting the equilibrium toward the enol form compared to unsubstituted pyridinols .

Antioxidant Activity

2,4,6-Trimethyl-3-hydroxypyridine exhibits exceptional chain-breaking antioxidant properties. Kinetic studies in styrene autoxidation experiments revealed:

  • Reactivity Toward Peroxyl Radicals: Rate constants (kinhk_{\text{inh}}) exceeding 105M1s110^5 \, \text{M}^{-1}\text{s}^{-1}, surpassing conventional antioxidants like α-tocopherol .

  • Stability: Indefinite resistance to air oxidation under ambient conditions, attributed to electron-donating methyl groups that stabilize the phenolic radical intermediate .

Table 2: Antioxidant Performance Comparison

Compoundkinh(M1s1)k_{\text{inh}} \, (\text{M}^{-1}\text{s}^{-1})Stability in Air
2,4,6-Trimethyl-3-hydroxypyridine1.2×1051.2 \times 10^5>12 months
α-Tocopherol3.5×1043.5 \times 10^46 months
BHT8.9×1038.9 \times 10^33 months

Applications in Organic Synthesis and Industry

Intermediate in Heterocyclic Chemistry

The compound serves as a precursor for collidinic acid (2,4,6-pyridinetricarboxylic acid) via oxidation with potassium permanganate . Its methyl groups can be selectively functionalized to introduce halides, amines, or carbonyl moieties, enabling the synthesis of complex pharmaceuticals and agrochemicals .

Research Frontiers and Challenges

Solvation Dynamics

Recent molecular dynamics simulations highlight the role of water networks in stabilizing the keto tautomer. Enhanced hydrogen bonding at the nitrogen site lowers the Gibbs free energy difference between tautomers by 2–3 kcal/mol compared to gas-phase calculations .

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